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Compound of Interest

Compound Name: p-Decylaminophenol

Cat. No.: B609882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of p-
Decylaminophenol, a compound of interest for its potential antioxidant and anticancer

activities. This document details its known spectral data (NMR), predicted infrared (IR) and

mass spectrometry (MS) data, a plausible experimental protocol for its synthesis, and an

exploration of the signaling pathways potentially modulated by its biological activity.

Spectroscopic Data of p-Decylaminophenol
The following tables summarize the available and predicted spectroscopic data for p-
Decylaminophenol, providing a foundational dataset for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data of p-Decylaminophenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b609882?utm_src=pdf-interest
https://www.benchchem.com/product/b609882?utm_src=pdf-body
https://www.benchchem.com/product/b609882?utm_src=pdf-body
https://www.benchchem.com/product/b609882?utm_src=pdf-body
https://www.benchchem.com/product/b609882?utm_src=pdf-body
https://www.benchchem.com/product/b609882?utm_src=pdf-body
https://www.benchchem.com/product/b609882?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.68 d 2H Ar-H

6.61 d 2H Ar-H

3.03 t 2H N-CH2

1.58 p 2H N-CH2-CH2

1.29 m 14H -(CH2)7-

0.88 t 3H -CH3

Solvent: CDCl3, Frequency: 500 MHz. Data sourced from the Human Metabolome Database.

Infrared (IR) Spectroscopy (Predicted)
Table 2: Predicted IR Absorption Bands for p-Decylaminophenol

Wavenumber (cm-1) Intensity Assignment

3400-3200 Broad, Medium O-H stretch, N-H stretch

3050-3000 Medium Aromatic C-H stretch

2955-2850 Strong Aliphatic C-H stretch

1610, 1510 Strong Aromatic C=C stretch

1470 Medium CH2 bend

1240 Strong C-O stretch (phenol)

1180 Medium C-N stretch

820 Strong p-disubstituted C-H bend

Note: This is a predicted spectrum and experimental values may vary.

Mass Spectrometry (MS) (Predicted)
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Table 3: Predicted Mass Spectrometry Data for p-Decylaminophenol

m/z Relative Intensity (%) Assignment

249.21 100 [M]+ (Molecular Ion)

122.08 85 [M - C9H19]+

108.06 70 [M - C10H21N]+

Note: This is a predicted mass spectrum and fragmentation patterns may vary based on

ionization method.

Experimental Protocols
Synthesis of p-Decylaminophenol via N-Alkylation
This protocol describes a general method for the selective N-alkylation of p-aminophenol with

decyl bromide.

Materials:

p-Aminophenol

Decyl bromide

Potassium carbonate (K2CO3)

Acetone

Dichloromethane

1N Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO3) solution

Anhydrous sodium sulfate (Na2SO4)

Round-bottom flask
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Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of p-aminophenol (1 equivalent) in acetone, add potassium carbonate (2

equivalents) and decyl bromide (1.1 equivalents).

The reaction mixture is then heated to reflux and maintained at this temperature for 24-48

hours, with reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure using a rotary evaporator.

The resulting residue is partitioned between dichloromethane and water.

The aqueous layer is extracted twice more with dichloromethane.

The combined organic layers are washed with 1N HCl, followed by saturated NaHCO3

solution, and finally with brine.

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated to

yield the crude product.

The crude p-Decylaminophenol can be further purified by column chromatography on silica

gel.

Signaling Pathways and Biological Activity
p-Decylaminophenol has been reported to possess antioxidant and anticancer properties.

The following diagrams illustrate the potential signaling pathways involved in these biological

activities, based on studies of similar aminophenol derivatives.
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Antioxidant Mechanism
The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge

reactive oxygen species (ROS), thereby mitigating oxidative stress.

Reactive Oxygen Species (ROS)
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Caption: Proposed antioxidant mechanism of p-Decylaminophenol.

Apoptosis Induction in Cancer Cells
Some aminophenol derivatives have been shown to induce apoptosis (programmed cell death)

in cancer cells, potentially through the inhibition of pro-survival signaling pathways.
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Caption: Potential signaling pathway for apoptosis induction.

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into p-
Decylaminophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609882#spectroscopic-data-nmr-ir-ms-of-p-
decylaminophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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